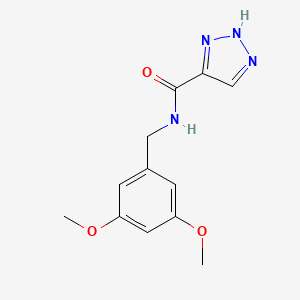![molecular formula C22H21N3O3S B2700066 Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate CAS No. 1421442-57-0](/img/structure/B2700066.png)
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound that possesses interesting structural features and potential applications in various fields of science. This compound is characterized by a complex arrangement of thiazole, pyridine, and carbamate groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step procedures starting from readily available starting materials. One common synthetic route may include the following steps:
Formation of the thiazolo[5,4-c]pyridine core through cyclization reactions involving appropriate precursors.
Introduction of the 2,2-diphenylacetyl group via Friedel-Crafts acylation or similar electrophilic substitution reactions.
Carbamate formation through the reaction of the intermediate compound with methyl chloroformate in the presence of a base.
Each of these steps requires specific reaction conditions such as controlled temperature, solvent choice, and reaction time to optimize yields and purities.
Industrial Production Methods
While detailed industrial production methods are often proprietary, the large-scale production of this compound would typically involve optimized versions of the aforementioned synthetic routes. This includes continuous flow reactions, automated processes, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized under specific conditions, often leading to the formation of corresponding N-oxides or sulfoxides.
Reduction: : Reduction reactions can be carried out using agents like sodium borohydride or hydrogen gas, potentially converting ketones to alcohols.
Substitution: : The aromatic and heterocyclic rings can undergo nucleophilic or electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents like sodium borohydride, lithium aluminum hydride.
Substitution reagents like halogens, nitrating agents, alkylating agents.
Major Products
The major products from these reactions vary depending on the conditions but can include modified analogs of the original compound with different functional groups or oxidation states.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules, aiding in the development of novel materials and compounds.
Biology
Biologically, derivatives of this compound might exhibit interesting bioactivity, making them potential candidates for drug discovery and development.
Medicine
In medicine, the structural features of the compound can be exploited for the design of new pharmacologically active agents, possibly targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the development of advanced materials, including polymers and specialty chemicals, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate exerts its effects involves interactions with various molecular targets. These may include:
Enzymes: : The compound could act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
Receptors: : It might bind to certain receptors, modulating signal transduction pathways and cellular responses.
Pathways: : The molecular pathways affected by this compound can vary, but they are likely to involve critical biological processes such as cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Several compounds with similar structures or functional groups include:
Methyl (5-(2,2-diphenylacetyl)thiazole-4-yl)carbamate.
Ethyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate.
Propyl (5-(2,2-diphenylacetyl)pyridin-2-yl)carbamate.
Uniqueness
The uniqueness of Methyl (5-(2,2-diphenylacetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate lies in its specific arrangement of functional groups, which may impart distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
methyl N-[5-(2,2-diphenylacetyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-28-22(27)24-21-23-17-12-13-25(14-18(17)29-21)20(26)19(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,19H,12-14H2,1H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWJXYQUJVMPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenoxypropanamide](/img/structure/B2699984.png)
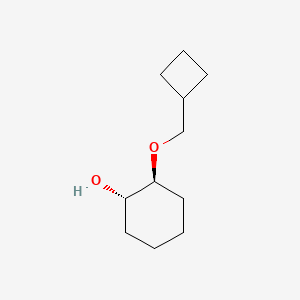
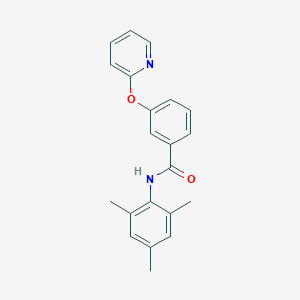
![2-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]propanamide](/img/structure/B2699987.png)
![2-[4-(4-tert-butylbenzenesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2699990.png)
![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-methoxybenzyl)acetamide](/img/new.no-structure.jpg)
![N-[4-(4-methylpyrimidin-2-yl)phenyl]-4-(prop-2-yn-1-yl)piperazine-1-carboxamide](/img/structure/B2699993.png)
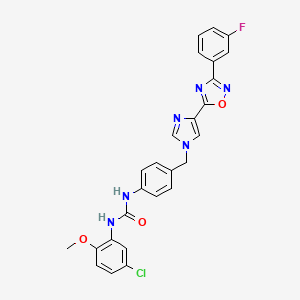
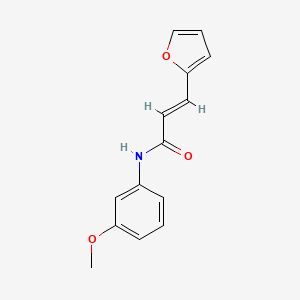
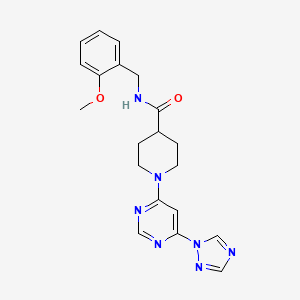
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2700001.png)
![N-[(2-chloro-1-methyl-1H-imidazol-5-yl)methyl]-N-(prop-2-yn-1-yl)thietan-3-amine](/img/structure/B2700003.png)
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2700005.png)
